![molecular formula C47H36N2 B1592075 2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene CAS No. 222319-05-3](/img/structure/B1592075.png)
2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene
Overview
Description
2,7-Bis[N-(1-naphthyl)anilino]-9,9-dimethylfluorene (BNAF) is a fluorescent dye that is widely used in scientific research applications. It is a member of the fluorene family of dyes and is known for its intense fluorescence and photostability. BNAF has a wide range of applications, including fluorescence microscopy, cell imaging, and DNA sequencing. It is also used in the synthesis of various materials, such as polymers, nanomaterials, and nanoparticles.
Scientific Research Applications
Organic Light-Emitting Diode (OLED) Materials
This compound is utilized as a hole transport material in OLED devices . Its molecular structure allows for efficient transport of holes, which are essential for the emission of light in OLEDs. The high purity and crystalline form of the compound ensure consistent performance and reliability in OLED applications.
Solar Cell Materials
In the field of photovoltaics, this compound finds application as a component in organic solar cells . Its ability to absorb light and convert it into electrical energy makes it a valuable material for enhancing the efficiency of solar cells.
Phosphorescent Host Materials
The compound serves as a host material for phosphorescent dyes in OLEDs . It provides a matrix in which the phosphorescent dye can be dispersed, facilitating energy transfer and light emission processes.
Mechanism of Action
Target of Action
It is commonly used as a hole transport material in organic light-emitting diodes (oled) devices .
Mode of Action
The mode of action of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene is related to its fluorescent properties. It is used in the manufacture of OLED and organic photovoltaic (OPV) devices . The compound’s fluorescent properties make it an ideal luminescent material .
Biochemical Pathways
Its use in oled and opv devices suggests it plays a role in the pathways related to light emission and energy conversion .
Pharmacokinetics
Its solubility and storage conditions suggest that it may have specific requirements for bioavailability .
Result of Action
The molecular and cellular effects of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene ’s action are primarily observed in its application in OLED and OPV devices. Its fluorescent properties contribute to the light emission in these devices .
Action Environment
The action, efficacy, and stability of 9,9-Dimethyl-2,7-bis[n-(1-naphthyl)-N-phenylamino]fluorene can be influenced by environmental factors. For instance, its storage conditions require protection from light, suggesting that light exposure may affect its stability .
properties
IUPAC Name |
9,9-dimethyl-2-N,7-N-dinaphthalen-1-yl-2-N,7-N-diphenylfluorene-2,7-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C47H36N2/c1-47(2)43-31-37(48(35-19-5-3-6-20-35)45-25-13-17-33-15-9-11-23-39(33)45)27-29-41(43)42-30-28-38(32-44(42)47)49(36-21-7-4-8-22-36)46-26-14-18-34-16-10-12-24-40(34)46/h3-32H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KJEQVQJWXVHKGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C47H36N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30609580 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
628.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
222319-05-3 | |
Record name | 9,9-Dimethyl-N~2~,N~7~-di(naphthalen-1-yl)-N~2~,N~7~-diphenyl-9H-fluorene-2,7-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30609580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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